molecular formula C30H30N2O6 B11667520 (5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11667520
M. Wt: 514.6 g/mol
InChI Key: VRIWDPCNOIOYJY-NCELDCMTSA-N
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Description

(5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including phenyl, methoxy, and diazinane trione moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach includes the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper . These methods are efficient and practical for synthesizing diaryl ethers, which are essential intermediates in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium and copper. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . Understanding these interactions is crucial for elucidating its potential therapeutic and industrial applications.

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

(5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H30N2O6/c1-30(2,3)21-9-13-24(14-10-21)37-17-18-38-26-8-6-5-7-20(26)19-25-27(33)31-29(35)32(28(25)34)22-11-15-23(36-4)16-12-22/h5-16,19H,17-18H2,1-4H3,(H,31,33,35)/b25-19+

InChI Key

VRIWDPCNOIOYJY-NCELDCMTSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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